Guanosine 3',5'-cyclic monophosphate sodium salt

Description

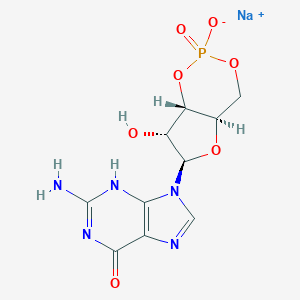

Guanosine 3',5'-cyclic monophosphate sodium salt (cyclic GMP or cGMP sodium salt; CAS 40732-48-7) is a critical secondary messenger in eukaryotic and prokaryotic cells. It is synthesized by guanylate cyclase (GC) upon activation by nitric oxide (NO) or natriuretic peptides, and it regulates processes such as vasodilation, phototransduction, and neuronal signaling . Structurally, cGMP consists of a guanine moiety linked to a ribose sugar with a cyclic phosphate bridge between the 3' and 5' hydroxyl groups. The sodium salt form enhances solubility, making it suitable for in vitro studies .

Properties

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPIYXNEROUNOG-GWTDSMLYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961153 | |

| Record name | Guanosine monophosphate monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40732-48-7 | |

| Record name | Monosodium-GMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040732487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine monophosphate monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GUANOSINE CYCLIC MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WYT1TNR45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Reagents

The microwave-assisted method employs bis(dimethyldiamino)phosphorodiamidate (BDMDAP) as a cyclophosphorylating agent, enabling direct conversion of guanosine to cGMP-Na in one pot. BDMDAP selectively targets the 2',3'-dihydroxyl groups, eliminating the need for protective groups. The reaction proceeds via a nucleophilic attack mechanism, where the phosphorylating agent forms a transient intermediate with the ribose hydroxyls, followed by microwave-induced cyclization (Figure 1).

Table 1: Optimized Conditions for Microwave-Assisted Synthesis

| Parameter | Value |

|---|---|

| BDMDAP equivalence | 1.5–2.0 molar excess |

| Solvent | Anhydrous dimethylformamide (DMF) |

| Microwave temperature | 80°C |

| Reaction time | 20–30 minutes |

| Yield (cGMP-Na) | 85–91% |

Workup and Purification

Post-reaction, the crude product is dissolved in deionized water and loaded onto a Dowex 50WX8 ion-exchange column (Na⁺ form). Elution with a 0.1–0.5 M ammonium bicarbonate gradient isolates cGMP-Na with >98% purity. Lyophilization yields a stable, hygroscopic powder suitable for long-term storage at −20°C.

Enzymatic Synthesis Using Cyclic Dinucleotide Synthases

Bacterial and Eukaryotic Enzymes

Recent advances exploit cyclic GMP-AMP synthases (mcGAS) and bacterial dinucleotide synthases (DncV) to catalyze cGMP-Na formation from GTP and adenosine derivatives. For instance, incubating 2 mM GTP with 2 μM DncV in HEPES buffer (pH 8.0, 10 mM MgCl₂) at 37°C for 16 hours achieves 61% conversion efficiency.

Table 2: Enzymatic Synthesis Parameters

| Enzyme | Substrate | Temperature | Time | Yield |

|---|---|---|---|---|

| mcGAS | GTP + 3a* | 37°C | 16 h | 73% |

| DncV | GTP | 50°C | 16 h | 61% |

| DisA | 3a* | 50°C | 16 h | 56% |

*7-β-d-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

Advantages and Limitations

Enzymatic methods offer:

-

Stereoselectivity : Exclusive formation of 3',5'-linked products.

-

Mild conditions : Aqueous buffers at physiological pH.

However, enzyme cost and substrate specificity limit scalability compared to chemical methods.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for cGMP-Na Synthesis

| Method | Yield | Time | Scalability | Cost |

|---|---|---|---|---|

| Microwave-assisted | 85–91% | <1 day | Gram-scale | Low |

| Enzymatic | 56–73% | 16–24 h | Milligram | High |

| Traditional (POCl₃) | 40–45% | 3–5 days | Milligram | Moderate |

Microwave-assisted synthesis outperforms other methods in yield and scalability, making it the preferred choice for industrial applications. Enzymatic approaches, while less efficient, are invaluable for producing isotopically labeled cGMP-Na for NMR studies .

Chemical Reactions Analysis

Enzymatic Degradation by Phosphodiesterases

cGMP is hydrolyzed to 5'-GMP by cGMP-specific phosphodiesterases (PDEs) :

-

Key Features :

Non-Enzymatic Oligomerization

Under dehydrating conditions, cGMP undergoes template-free oligomerization to form RNA-like chains via transphosphorylation :

Reaction Conditions and Efficiency

| Parameter | cGMP Oligomerization | cAMP Oligomerization |

|---|---|---|

| Optimal Temperature | 80°C | 80°C |

| pH Range | Neutral-Alkaline | Neutral-Alkaline |

| Time | Weeks | Days |

| Dominant Oligomer Length | Tetramers | Hexamers |

| Thermodynamic Favorability | Moderate | High |

-

Mechanism :

Hydrolysis and Stability

cGMP degrades in aqueous solutions via:

Hydrolytic Pathways

| Condition | Product | Notes |

|---|---|---|

| Alkaline pH | 5'-GMP | Accelerated by high pH . |

| Formamide | 2',3'-cyclic GMP intermediates | Forms double-banded PAGE profiles . |

Functional Interactions

cGMP interacts with proteins through non-covalent binding:

| Target | Interaction Type | Biological Effect |

|---|---|---|

| cGMP-dependent kinases | Allosteric activation | Vasodilation, smooth muscle relaxation |

| Cyclic nucleotide-gated channels | Gating modulation | Phototransduction, olfaction |

Synthetic Modifications

cGMP derivatives are engineered for enhanced stability or signaling specificity:

| Derivative | Modification Site | Application |

|---|---|---|

| 2'-(N-Methylanthraniloyl)-cGMP sodium salt | 2'-ribose | Fluorescent probes for kinase assays |

| -labeled cGMP | Guanosine ring | Isotopic tracing in metabolic studies |

Scientific Research Applications

Biochemical Research

- Signal Transduction Studies : cGMP is utilized to study signal transduction mechanisms, particularly in the context of nitric oxide (NO) signaling pathways. It plays a critical role in mediating the effects of NO in various cell types .

- Model Compound : Researchers use cGMP as a model compound to investigate nucleotide interactions and the dynamics of intracellular signaling pathways.

Pharmacological Applications

- Cardiovascular Research : cGMP is essential in understanding cardiovascular physiology and pathology. It is involved in the regulation of vascular smooth muscle relaxation, making it a target for treatments aimed at hypertension and heart failure .

- Erectile Dysfunction Treatment : Medications that enhance cGMP signaling are used to treat erectile dysfunction by promoting vasodilation .

Medical Research

- Cancer Studies : cGMP has been implicated in cancer biology, particularly regarding its role in apoptosis and cell proliferation. Research indicates that manipulating cGMP levels may influence tumor growth and metastasis .

- Neurobiology : In studies related to synaptic plasticity and memory function, cGMP's role as a second messenger in neuronal signaling has garnered attention for potential therapeutic strategies against neurodegenerative diseases like Alzheimer's .

Case Studies

Mechanism of Action

Cyclic guanosine monophosphate exerts its effects by activating specific protein kinases, ion channels, and phosphodiesterases. The primary molecular targets include:

Comparison with Similar Compounds

Structural and Crystallographic Differences

- cGMP vs. cAMP: Cyclic adenosine 3',5'-monophosphate (cAMP) shares a similar cyclic phosphate backbone but differs in the nucleobase (adenine vs. guanine). X-ray crystallography reveals that cGMP sodium salt forms a monoclinic lattice with distinct hydrogen-bonding patterns compared to cAMP’s orthorhombic structure . These differences influence receptor binding; cGMP selectively activates protein kinase G (PKG), while cAMP activates protein kinase A (PKA) . Molecular Weight: cGMP sodium salt (MW 389.2 g/mol) vs. cAMP sodium salt (MW 365.2 g/mol).

- 2',3'-Cyclic Nucleotides: Guanosine 2',3'-cyclic monophosphate (2',3'-cGMP) has a phosphate bridge between the 2' and 3' hydroxyls. This isomer is less stable and primarily associated with RNA degradation rather than signaling, unlike 3',5'-cGMP .

Physiological Roles and Signaling

- cGMP vs. cAMP in Disease Models: In psoriasis, elevated cGMP correlates with keratinocyte hyperproliferation, while cAMP levels are reduced. Treatments like Baihu合剂 restore cAMP/cGMP ratios . Hypertension models show cGMP-mediated vasodilation lowers blood pressure, whereas cAMP modulates cardiac output .

Pharmacological and Research Tools

Derivatives and Analogs :

Detection Methods :

Enzyme Interactions and Regulation

- Cell-Specific Regulation: Transformed fibroblasts exhibit reduced guanylate cyclase activity, leading to lower cGMP levels compared to normal cells .

Biological Activity

Guanosine 3',5'-cyclic monophosphate sodium salt (cGMP) is a crucial intracellular signaling molecule that plays an essential role in various physiological processes. It functions primarily as a second messenger in cellular signaling pathways, influencing numerous biological activities including vasodilation, neurotransmission, and immune responses. This article explores the biological activity of cGMP, supported by case studies and research findings.

- Molecular Formula: C₁₀H₁₂N₅O₇P·Na

- Molecular Weight: 345.21 g/mol

- Appearance: White to off-white powder, hygroscopic

- Solubility: Soluble in water (50 mg/ml)

cGMP exerts its biological effects by activating specific protein kinases, particularly cGMP-dependent protein kinase (PKG), which phosphorylates target proteins leading to various cellular responses. The activation of PKG can result in:

- Vasodilation: cGMP promotes relaxation of vascular smooth muscle by decreasing intracellular calcium levels and activating myosin light chain phosphatase.

- Neurotransmission: In the nervous system, cGMP modulates synaptic transmission and plasticity.

- Immune Response: cGMP influences the function of immune cells, such as mast cells and basophils, regulating histamine release and other mediators.

1. Inhibition of Histamine Release

A study demonstrated that cGMP significantly inhibited histamine release from rat peritoneal mast cells. This effect was comparable to that of disodium cromoglycate, a known anti-asthmatic drug. The inhibition was notably reduced when cells were pretreated with cGMP before stimulation, indicating a complex interaction between cGMP signaling and mast cell activation pathways .

2. Role in Vascular Function

cGMP is integral to the signaling pathway of nitric oxide (NO), which is released by endothelial cells and activates guanylate cyclase to increase cGMP levels. This cascade results in vasodilation and improved blood flow. Research has shown that pharmacological agents that elevate cGMP levels can effectively lower blood pressure and improve cardiovascular health.

3. Influence on Neuronal Activity

cGMP modulates neuronal excitability and synaptic plasticity. It has been shown to enhance long-term potentiation (LTP) in hippocampal neurons, a process critical for learning and memory. Elevated levels of cGMP in neurons can lead to increased neurotransmitter release and enhanced synaptic strength.

Case Study 1: cGMP in Cardiovascular Health

A clinical trial investigated the effects of a cGMP-elevating drug on patients with heart failure. Results indicated significant improvements in cardiac output and reduced symptoms of heart failure, underscoring the therapeutic potential of targeting the cGMP pathway in cardiovascular diseases.

Case Study 2: cGMP in Neurodegenerative Diseases

Research has explored the role of cGMP in neurodegenerative conditions such as Alzheimer's disease. Elevated cGMP levels have been associated with neuroprotective effects, suggesting that enhancing this pathway could be beneficial for neuroprotection and cognitive function.

Comparative Analysis with Other Cyclic Nucleotides

| Compound Name | Structure | Biological Activity |

|---|---|---|

| cAMP | Adenosine base | Primarily involved in energy balance and metabolic regulation |

| 8-Bromo-cGMP | Brominated derivative | Potent phosphodiesterase inhibitor; used to study cGMP pathways |

| cCMP | Cytidine base | Less studied; potential roles in cellular signaling |

Q & A

Q. How to design a study comparing cGMP and cAMP cross-talk in dual-signaling pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.